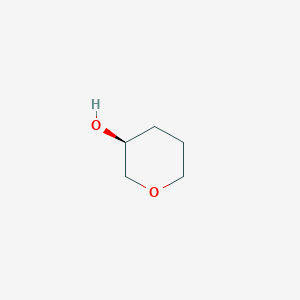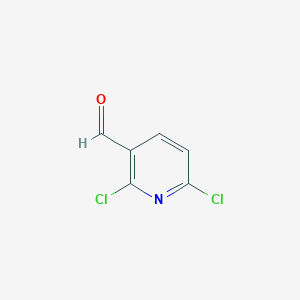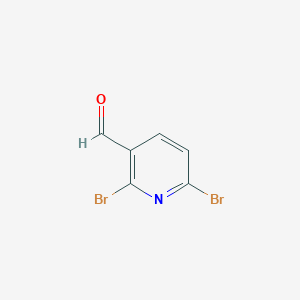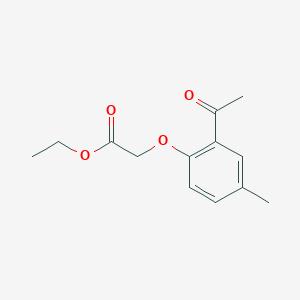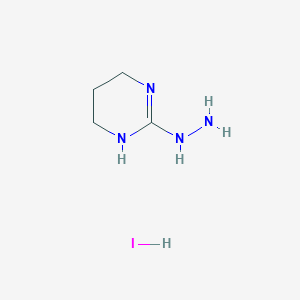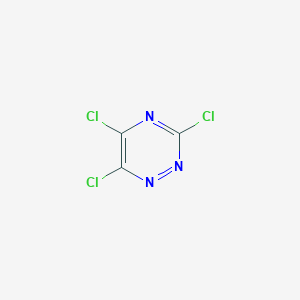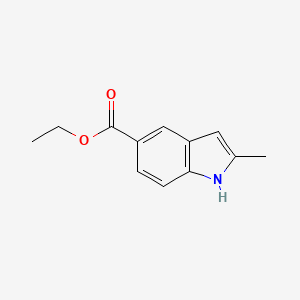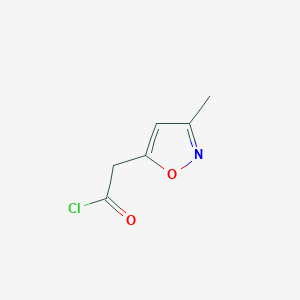
2-(3-Methylisoxazol-5-yl)acetyl chloride
Vue d'ensemble
Description
“2-(3-Methylisoxazol-5-yl)acetyl chloride” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of “2-(3-Methylisoxazol-5-yl)acetyl chloride” involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is carried out at a temperature of 10-20℃ for 3 hours . The solution is then allowed to warm to room temperature and stirred for a further 3 hours .Molecular Structure Analysis
The molecular formula of “2-(3-Methylisoxazol-5-yl)acetyl chloride” is C6H6ClNO2. The molecular weight of this compound is 159.57 g/mol.Chemical Reactions Analysis
The chemistry of isoxazoles, including “2-(3-Methylisoxazol-5-yl)acetyl chloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Applications De Recherche Scientifique
Synthesis of Isoxazole Derivatives
Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential. “2-(3-Methylisoxazol-5-yl)acetyl chloride” can be utilized in the synthesis of new isoxazole derivatives. These derivatives have been explored for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The ability to substitute various groups on the isoxazole ring allows for the creation of compounds with diverse biological activities.
Development of COX Inhibitors
The compound has potential use in the design and synthesis of selective COX-1 inhibitors. COX-1 inhibition is a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases. By taking lead compounds such as [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], which is a highly selective COX-1 inhibitor, researchers can modify “2-(3-Methylisoxazol-5-yl)acetyl chloride” to develop new therapeutic agents .
Creation of Aminoisoxazole Derivatives
Aminoisoxazole derivatives are important nitrogen-containing heterocycles used as key intermediates in the synthesis of natural products and related compounds. They exhibit a wide range of biological effects, including hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activities. “2-(3-Methylisoxazol-5-yl)acetyl chloride” can be a precursor in the synthesis of such derivatives, which are also used in crop protection as herbicides and fungicides .
Pharmaceutical Research
In pharmaceutical research, “2-(3-Methylisoxazol-5-yl)acetyl chloride” can be employed in the synthesis of complex molecules with potential therapeutic applications. Its reactivity makes it suitable for creating compounds that could be tested for various pharmacological activities, including anticancer properties .
Material Science
The compound’s unique properties make it a candidate for research in material science, particularly in the development of polymers. Its incorporation into polymer chains could result in materials with novel properties, potentially useful in various industrial applications .
Biochemical Studies
“2-(3-Methylisoxazol-5-yl)acetyl chloride” may be used in biochemical studies to investigate the mechanisms of action of oxazole derivatives. It can serve as a building block for compounds that interact with biological targets, aiding in the understanding of their function and the development of new drugs .
Safety And Hazards
The safety data sheet for acetyl chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to handle this compound with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDSGBALFYMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylisoxazol-5-yl)acetyl chloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


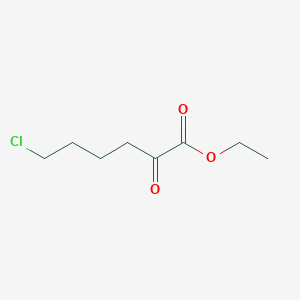


![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
